molecular formula C25H25BrN6O2S B2771730 (Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide CAS No. 474878-10-9

(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide

Cat. No.: B2771730
CAS No.: 474878-10-9
M. Wt: 553.48
InChI Key: NNTFKAYCMHSDPW-OQKDUQJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide is a useful research compound. Its molecular formula is C25H25BrN6O2S and its molecular weight is 553.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound involves a series of chemical reactions that aim to explore its analgesic properties and regioselectivity in cyclization reactions. A notable study by Demchenko et al. (2018) highlights the synthesis of derivatives within this compound's series, focusing on their potential analgesic properties. The study synthesized a new series of derivatives and confirmed their structure through NMR 1H spectroscopy. It also conducted a primary evaluation of analgesic activity, providing insights into the "structure-activity" relationship by examining the effects of substituting ethyl with allyl radicals on the thiazole ring, which led to a decrease in analgesic activity (Demchenko et al., 2018).

Perekhoda et al. (2017) investigated the regioselectivity of the cyclization reaction of this compound's thiourea derivatives with α-bromoketone, employing 1H NMR spectroscopy and X-ray analysis to determine the true structure of the interaction product. This study contributes to understanding the chemical behavior and structural confirmation of the compounds through physico-chemical methods (Perekhoda et al., 2017).

Biological Evaluation

Research on the biological activities of this compound and its derivatives has been directed towards evaluating their potential as analgesic, anxiolytic, and antimicrobial agents. The studies have utilized various models to assess these activities, exploring the relationship between chemical structure modifications and biological effects.

  • Analgesic Activity : The research conducted by Demchenko et al. (2018) not only elaborates on the synthesis of these compounds but also on their evaluation for analgesic effects, providing a foundational understanding of how structural variations influence analgesic potency.

  • Anxiolytic and Antimicrobial Activities : Another aspect of the compound's application is its potential in treating anxiety and microbial infections. Demchenko et al. (2020) synthesized derivatives and assessed their anxiolytic activity, finding that some compounds exhibited significant effects in comparison to known drugs like diazepam and gidazepam. The study indicates the absence of muscle relaxant effects and suggests a lack of GABAergic activity in the compounds’ action mechanism (Demchenko et al., 2020).

Properties

IUPAC Name

4-(4-nitrophenyl)-3-prop-2-enyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2S.BrH/c1-2-15-29-22(18-9-13-21(14-10-18)31(32)33)17-34-25(29)26-20-11-7-19(8-12-20)24-28-27-23-6-4-3-5-16-30(23)24;/h2,7-14,17H,1,3-6,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFKAYCMHSDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4)C5=CC=C(C=C5)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.